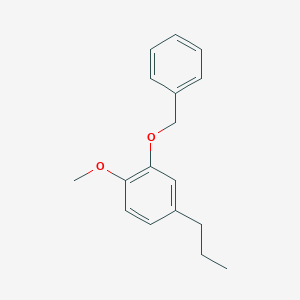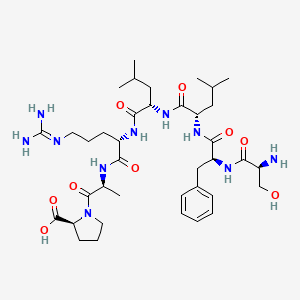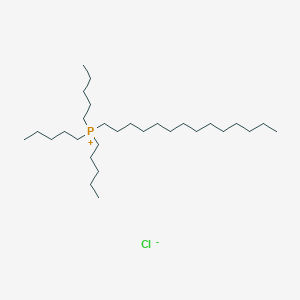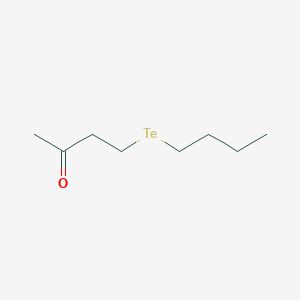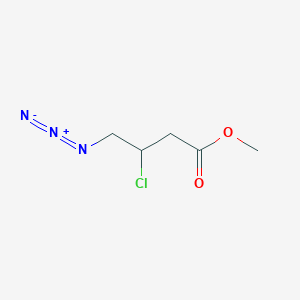![molecular formula C22H39N5O7 B14260007 N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine CAS No. 219995-91-2](/img/structure/B14260007.png)
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is a complex organic compound with the chemical formula C₂₂H₃₉N₅O₇ . This compound is part of a group of stereoisomers and is known for its unique structure, which includes an amino group attached to a cyclohexyl ring, an acetyl group, and a sequence of amino acids including L-glutamine, L-serine, and L-leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves multiple steps, starting with the preparation of the amino(cyclohexyl)acetyl intermediate. This intermediate is then coupled with the peptide sequence L-glutaminyl-L-seryl-L-leucine using standard peptide coupling reagents and conditions. The reaction typically involves the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids is formed .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides with amino acid sequences and modifications, such as:
- N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-alanine
- N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-valine .
Uniqueness
N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids and the presence of the amino(cyclohexyl)acetyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
219995-91-2 |
|---|---|
Molecular Formula |
C22H39N5O7 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-amino-2-cyclohexylacetyl)amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H39N5O7/c1-12(2)10-15(22(33)34)26-20(31)16(11-28)27-19(30)14(8-9-17(23)29)25-21(32)18(24)13-6-4-3-5-7-13/h12-16,18,28H,3-11,24H2,1-2H3,(H2,23,29)(H,25,32)(H,26,31)(H,27,30)(H,33,34)/t14-,15-,16-,18?/m0/s1 |
InChI Key |
ZOTWUYIFILYYAI-GXHPLKFQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C1CCCCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


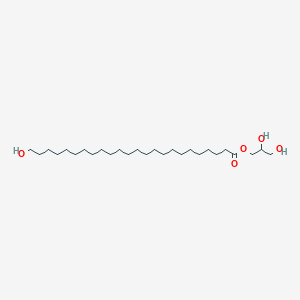
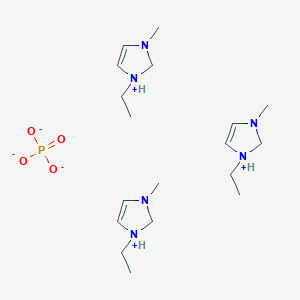

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
